molecular formula C21H26N2O4S2 B3302810 N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 919019-92-4

N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B3302810
CAS No.: 919019-92-4
M. Wt: 434.6 g/mol
InChI Key: SINNRNYVCJWNDU-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a cyclopentyl group, a dimethylbenzenesulfonyl group, and a dihydroindole sulfonamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Sulfonylation: The indole core is then sulfonylated using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: N-alkylated sulfonamide derivatives.

Scientific Research Applications

N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The compound’s unique structure can be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the indole core can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide: shares similarities with other sulfonamide-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyclopentyl and indole moieties, along with the sulfonamide group, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclopentyl-1-(2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-15-7-10-21(16(2)13-15)29(26,27)23-12-11-17-14-19(8-9-20(17)23)28(24,25)22-18-5-3-4-6-18/h7-10,13-14,18,22H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINNRNYVCJWNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
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N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
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N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
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N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
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N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 6
N-cyclopentyl-1-(2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide

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